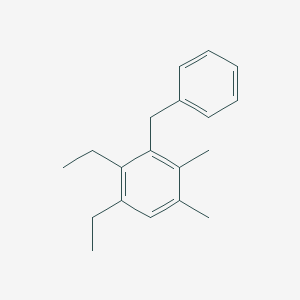![molecular formula C7H13N3O4 B14179069 [2-(2-Methoxyethoxy)ethoxy]acetyl azide CAS No. 850148-59-3](/img/structure/B14179069.png)
[2-(2-Methoxyethoxy)ethoxy]acetyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Methoxyethoxy)ethoxy]acetyl azide is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an azide group attached to an acetyl moiety, which is further connected to a chain of ethoxy and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxyethoxy)ethoxy]acetyl azide typically involves the reaction of [2-(2-Methoxyethoxy)ethoxy]acetic acid with hydrazoic acid (HN3) under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the azide group. The reaction conditions often include low temperatures and an inert atmosphere to prevent decomposition of the azide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature and pressure to ensure the safety and efficiency of the reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-Methoxyethoxy)ethoxy]acetyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst are used under anhydrous conditions.
Cycloaddition Reactions: These reactions often require a copper catalyst and are performed at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The primary product is the corresponding amine.
Cycloaddition Reactions: The major product is a triazole derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(2-Methoxyethoxy)ethoxy]acetyl azide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to modify biomolecules through azide-alkyne cycloaddition reactions, enabling the study of biological processes and the development of bioconjugates.
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its ability to introduce functional groups into complex structures.
Mécanisme D'action
The mechanism of action of [2-(2-Methoxyethoxy)ethoxy]acetyl azide involves its reactivity with various nucleophiles and its ability to participate in cycloaddition reactions. The azide group is highly reactive and can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(2-Methoxyethoxy)ethoxy]acetic acid: This compound is similar in structure but lacks the azide group, making it less reactive in certain types of reactions.
[2-(2-Methoxyethoxy)ethoxy]amine: This compound has an amine group instead of an azide, leading to different reactivity and applications.
Uniqueness
The presence of the azide group in [2-(2-Methoxyethoxy)ethoxy]acetyl azide makes it unique compared to its analogs. This functional group imparts high reactivity, enabling the compound to participate in a wide range of chemical reactions, including cycloaddition and substitution reactions. This reactivity is particularly valuable in synthetic chemistry and the development of new materials and pharmaceuticals.
Propriétés
Numéro CAS |
850148-59-3 |
|---|---|
Formule moléculaire |
C7H13N3O4 |
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
2-[2-(2-methoxyethoxy)ethoxy]acetyl azide |
InChI |
InChI=1S/C7H13N3O4/c1-12-2-3-13-4-5-14-6-7(11)9-10-8/h2-6H2,1H3 |
Clé InChI |
PDCKMTDIRKNAJQ-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCC(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)

![2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14178995.png)
![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)
![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)
![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)
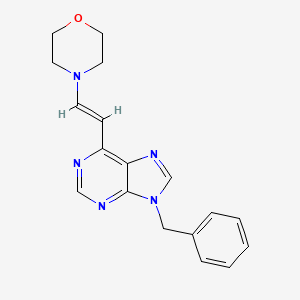
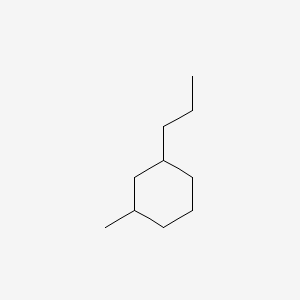
![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
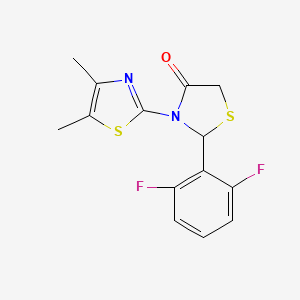
![2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline](/img/structure/B14179040.png)
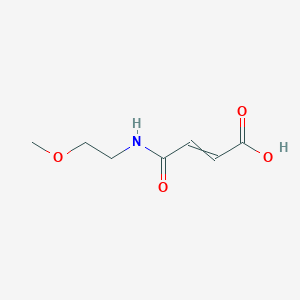
![(NE)-N-[[5-butyl-2-(4-methoxyphenyl)-1H-indol-3-yl]methylidene]hydroxylamine](/img/structure/B14179063.png)
